molecular formula C16H12BrN3O2 B5513675 N'-(4-bromobenzylidene)-2-(2-cyanophenoxy)acetohydrazide

N'-(4-bromobenzylidene)-2-(2-cyanophenoxy)acetohydrazide

Cat. No. B5513675
M. Wt: 358.19 g/mol
InChI Key: HVDIUIOBRLTFPA-VXLYETTFSA-N
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Description

Synthesis Analysis

The synthesis of similar hydrazone compounds involves the reaction of aldehydes with hydrazides. For instance, Sheng et al. (2015) detailed the synthesis of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, showcasing the steps involved in creating these complex molecules through reactions characterized by elemental analysis, IR, UV-Vis, and NMR spectroscopy, complemented by single-crystal X-ray diffraction (Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives is characterized using techniques like X-ray diffraction. Zhou and Ma (2012) investigated 2-cyano-N'-(2-chlorobenzylidene)acetohydrazide and 2-cyano-N'-(4-dimethylaminobenzylidene)acetohydrazide, revealing their trans configurations around the C=N double bonds and the stabilization of their structures by hydrogen bonds and weak π···π interactions (Zhou & Ma, 2012).

Chemical Reactions and Properties

The chemical reactivity of these compounds often involves interactions with biological molecules, as seen in their urease inhibitory activities. Sheng et al. (2015) reported strong urease inhibition by their synthesized compounds, demonstrating the potential bioactivity of acetohydrazides (Sheng et al., 2015).

Physical Properties Analysis

Physical properties such as crystalline structure and phase, melting points, and solubility are critical for understanding the behavior of these compounds in various environments. The detailed crystalline structures provided through X-ray diffraction studies offer insights into the packing, hydrogen bonding, and overall stability of these molecules (Zhou & Ma, 2012).

Chemical Properties Analysis

Acetohydrazides exhibit a range of chemical properties, including reactivity towards various chemical agents, potential for hydrogen bonding, and the ability to form stable complexes with metals. These properties are pivotal in their application in coordination chemistry and their biological activities (Cui et al., 2013).

properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-14-7-5-12(6-8-14)10-19-20-16(21)11-22-15-4-2-1-3-13(15)9-18/h1-8,10H,11H2,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDIUIOBRLTFPA-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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